Dual Wild-Type and V27A Mutant M2 Binding Affinity vs. Amantadine and 2-Adamantyl Piperidine Regioisomer
4-(1-Adamantyl)piperidine (compound 2) is a confirmed dual inhibitor of both wild-type (WT) and amantadine-resistant V27A mutant M2 channels, whereas amantadine is inactive against V27A (IC₅₀ > 500 μM) and the 2‑regioisomer (compound 8) also loses all V27A activity (IC₅₀ > 500 μM). This quantifiable dual-binding advantage is evident in isochronic (2 min) TEVC IC₅₀ measurements on A/M2 channels expressed in Xenopus oocytes [1].
| Evidence Dimension | A/M2 V27A mutant channel IC₅₀ (μM) |
|---|---|
| Target Compound Data | 3.6 ± 0.6 μM (compound 2, 4‑(1‑adamantyl)piperidine) |
| Comparator Or Baseline | Amantadine: >500 μM; 2‑(1‑Adamantyl)piperidine (compound 8): >500 μM |
| Quantified Difference | >138‑fold improvement over both amantadine and the 2‑regioisomer |
| Conditions | TEVC on A/M2 channels expressed in Xenopus oocytes; isochronic 2‑min inhibition; compound applied at 100 μM for initial screening, IC₅₀ from 7–9 concentrations in triplicate |
Why This Matters
This >138‑fold V27A potency gain is the procurement-critical differentiator for research programs targeting amantadine‑resistant influenza strains, where standard‑of‑care amantadine offers no meaningful activity.
- [1] Barniol-Xicota M, et al. Slow but Steady Wins the Race. J Med Chem. 2017;60(9):3727–3738. Table 1 and text. doi:10.1021/acs.jmedchem.6b01758. View Source
